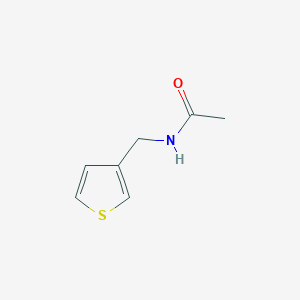

N-(thiophen-3-ylmethyl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9NOS |

|---|---|

Molecular Weight |

155.22 g/mol |

IUPAC Name |

N-(thiophen-3-ylmethyl)acetamide |

InChI |

InChI=1S/C7H9NOS/c1-6(9)8-4-7-2-3-10-5-7/h2-3,5H,4H2,1H3,(H,8,9) |

InChI Key |

FVYMZMKRLHDFQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC1=CSC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Thiophen 3 Ylmethyl Acetamide and Its Analogues

Precursor Synthesis and Functionalization Strategies

The foundation for synthesizing N-(thiophen-3-ylmethyl)acetamide lies in the preparation of its key precursors: thiophene-3-acetic acid derivatives and thiophen-3-ylmethyl amine derivatives.

Synthesis of Thiophene-3-acetic Acid Derivatives

Thiophene-3-acetic acid (3-TAA) is a crucial building block for various functionalized thiophene (B33073) compounds. wikipedia.orgchemimpex.com One common approach to synthesize 3-TAA derivatives involves the esterification of thiophene-3-acetic acid with an alcohol, such as methanol, in the presence of a catalytic amount of sulfuric acid. researchgate.net This reaction yields the corresponding methyl ester. researchgate.net

Another strategy involves the conversion of thiophene-3-acetic acid to its more reactive acid chloride. This is typically achieved by treating 3-TAA with thionyl chloride. metu.edu.tr The resulting thiophen-3-yl acetyl chloride can then be reacted with various nucleophiles, such as phenols, to produce ester derivatives. metu.edu.tr For instance, the reaction with 4-pyrrol-1-yl phenol (B47542) yields thiophen-3-yl-acetic acid 4-pyrrol-1-yl-phenyl ester. metu.edu.tr

Furthermore, polymerization of thiophene-3-acetic acid derivatives has been explored to create novel materials. researchgate.netrsc.org For example, oxidative polymerization of the methyl ester of 3-TAA using iron(III) chloride (FeCl3) in chloroform (B151607) leads to the formation of a polythiophene derivative. researchgate.net

Here is a table summarizing some synthetic approaches for thiophene-3-acetic acid derivatives:

| Starting Material | Reagents | Product | Reference |

| Thiophene-3-acetic acid | Methanol, H₂SO₄ (catalytic) | Methyl thiophene-3-acetate | researchgate.net |

| Thiophene-3-acetic acid | Thionyl chloride | Thiophen-3-yl acetyl chloride | metu.edu.tr |

| Thiophen-3-yl acetyl chloride | 4-pyrrol-1-yl phenol | Thiophen-3-yl-acetic acid 4-pyrrol-1-yl-phenyl ester | metu.edu.tr |

| Methyl thiophene-3-acetate | FeCl₃, Chloroform | Poly(methyl thiophene-3-acetate) | researchgate.net |

Synthesis of Thiophen-3-ylmethyl Amine Derivatives

Thiophen-3-ylmethylamine and its derivatives are the other key precursors for the target acetamide (B32628). These amines can be synthesized through various routes. While specific high-yield syntheses of the parent amine are not extensively detailed in the provided results, related structures provide insight into potential synthetic pathways. For instance, derivatives such as 1-(thiophen-3-ylmethyl)cyclopentan-1-amine and [3-(thiophen-3-ylmethyl)oxan-3-yl]methanamine have been reported, suggesting that the core thiophen-3-ylmethyl structure can be incorporated into more complex amine scaffolds. nih.govnih.gov

A general and widely applicable method for preparing aminothiophene derivatives is the Gewald reaction. impactfactor.orgsciforum.net This reaction involves the condensation of a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. sciforum.net This method is particularly useful for synthesizing 2-amino-3-substituted thiophenes. sciforum.net

Amide Bond Formation Techniques

The final and crucial step in the synthesis of this compound is the formation of the amide bond between thiophen-3-ylmethylamine and an acetylating agent.

N-Acylation Reactions

N-acylation is a direct method for forming the amide bond. In the context of this compound synthesis, this would involve the reaction of thiophen-3-ylmethylamine with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. patsnap.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of the amide bond. patsnap.com

A related synthesis involves the reaction of 2-chloro-N-(substituted phenyl)acetamides with aminothiophene derivatives in the presence of a base like triethylamine (B128534) to yield substituted thiophene acetamides. impactfactor.org

Application of Coupling Reagents (e.g., T3P, HATU, EDC)

Modern organic synthesis heavily relies on coupling reagents to facilitate amide bond formation, especially when dealing with less reactive substrates or to improve reaction efficiency and yield. nih.gov Several classes of coupling reagents are available, each with its own advantages.

Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. nih.govpeptide.com EDC activates the carboxylic acid (acetic acid in this case) to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions and racemization. nih.govpeptide.com

Phosphonium reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective. bachem.com

Aminium/Uronium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are known for their high coupling efficiency and rapid reaction times. peptide.combachem.com HATU is particularly effective, even for challenging couplings. bachem.com The choice of base, such as N,N-diisopropylethylamine (DIPEA), is also crucial for the success of these reactions. bachem.com

A study on the coupling of Boc-protected valine with an amine demonstrated that using 1 equivalent of EDC and 1 equivalent of DMAP with a catalytic amount of HOBt provided excellent results for amide bond formation. nih.gov

The following table presents a selection of common coupling reagents and their characteristics:

| Coupling Reagent Class | Examples | Key Features | Reference |

| Carbodiimides | EDC, DCC, DIC | Widely used, EDC and its urea (B33335) byproduct are water-soluble for easy removal. | peptide.com |

| Phosphonium Reagents | PyBOP, PyAOP | Highly effective, especially for hindered couplings. | peptide.combachem.com |

| Aminium/Uronium Reagents | HATU, HBTU, TBTU, COMU | Fast reaction rates, high efficiency, some are safer alternatives to potentially explosive benzotriazole-based reagents. | peptide.combachem.com |

Multicomponent Reaction Strategies in Related Acetamide Synthesis (e.g., DBU-mediated Protocols)

Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules in a single step, aligning with the principles of green chemistry by reducing waste and reaction time. nih.govfrontiersin.org While a specific DBU-mediated MCR for this compound is not detailed in the provided results, the principles of MCRs are applicable to the synthesis of related acetamide structures.

MCRs, such as the Ugi and Passerini reactions, are well-established for the synthesis of α-acylamino amides. frontiersin.org These reactions typically involve an isocyanide, a carbonyl compound, an amine, and a carboxylic acid.

Regioselective Synthesis and Isomeric Considerations

The precise placement of substituents on the thiophene ring is paramount as it profoundly influences the molecule's physical, chemical, and biological properties. The differentiation between the thiophen-2-ylmethyl and thiophen-3-ylmethyl isomers is a critical challenge in the synthesis of this compound and its analogues.

Synthetic Approaches Differentiating Thiophen-2-ylmethyl and Thiophen-3-ylmethyl Moieties

The synthesis of this compound fundamentally relies on the availability of its precursor, (thiophen-3-yl)methanamine. The regioselective synthesis of this key intermediate, or its corresponding alcohol or halide, is crucial. Several strategies have been developed to achieve substitution at the C3 position of the thiophene ring with high selectivity over the more reactive C2 and C5 positions.

One effective method involves the regioselective metalation of 3-substituted thiophenes. For instance, the use of a Hauser base, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), can induce metalation at the less sterically hindered C5 position of a 3-substituted thiophene. Subsequent reaction with an appropriate electrophile can then introduce the desired functionality. ijnrd.org To achieve substitution at the C2 position while a substituent is at C3, alternative strategies are required.

Another powerful approach is the intermolecular cycloaddition-cycloreversion reaction. For example, the reaction between a disubstituted acetylene (B1199291) and a 4-substituted thiazole (B1198619) can yield a 3,4-disubstituted thiophene, providing a direct route to the desired substitution pattern. researchgate.net Furthermore, various innovative methods based on the heterocyclization of functionalized alkynes have been developed for the regioselective synthesis of substituted thiophenes.

A common precursor for obtaining (thiophen-3-yl)methanamine is 3-thiophenecarboxaldehyde (B150965). This can be subjected to reductive amination to yield the desired amine. The 3-thiophenecarboxaldehyde itself can be prepared through various formylation methods of thiophene, where conditions can be tuned to favor 3-substitution. Once (thiophen-3-yl)methanamine is obtained, a straightforward acylation with acetyl chloride or acetic anhydride under basic conditions yields this compound.

Derivatization and Structural Diversification Strategies of the this compound Scaffold

To explore the chemical space around this compound and to modulate its properties, derivatization at the amide nitrogen and modification of the acetyl moiety are key strategies.

Introduction of Diverse Substituents onto the Amide Nitrogen

The secondary amide functionality in this compound provides a reactive handle for introducing a wide array of substituents. This allows for the systematic investigation of structure-activity relationships.

N-Alkylation: The hydrogen atom on the amide nitrogen can be replaced with various alkyl or aryl groups. This can be achieved through several methods. A practical approach involves the use of alcohols as alkylating agents in the presence of a transfer hydrogenation catalyst, such as a ruthenium complex. This method is advantageous due to its use of readily available starting materials and the generation of water as the only byproduct. researchgate.net Another modern technique is the use of a mixed copper-gold photocatalytic system, which enables the N-alkylation of amines with alcohols at ambient temperature. nih.gov These methods offer a versatile platform for creating a library of N-substituted analogues.

| Entry | Amine Substrate | Alkylating Agent | Product |

| 1 | This compound | Benzyl alcohol | N-benzyl-N-(thiophen-3-ylmethyl)acetamide |

| 2 | This compound | Ethanol | N-ethyl-N-(thiophen-3-ylmethyl)acetamide |

| 3 | This compound | Isopropanol | N-isopropyl-N-(thiophen-3-ylmethyl)acetamide |

N-Acylation: Further acylation of the amide nitrogen can lead to the formation of N-acyl derivatives. This can be accomplished by reacting this compound with an acyl chloride or anhydride in the presence of a base. This strategy allows for the introduction of a second acyl group, leading to diacyl-substituted amines.

| Entry | Amide Substrate | Acylating Agent | Product |

| 1 | This compound | Benzoyl chloride | N-benzoyl-N-(thiophen-3-ylmethyl)acetamide |

| 2 | This compound | Propionyl chloride | N-propionyl-N-(thiophen-3-ylmethyl)acetamide |

| 3 | This compound | Cyclohexanecarbonyl chloride | N-(cyclohexanecarbonyl)-N-(thiophen-3-ylmethyl)acetamide |

Modification of the Acetyl Moiety

Modification of the acetyl group offers another avenue for structural diversification. This can involve changing the length of the alkyl chain, introducing branching, or incorporating cyclic or aromatic functionalities.

This is typically achieved by utilizing different acylating agents during the initial synthesis. Instead of acetyl chloride or acetic anhydride, a variety of other acyl chlorides or anhydrides can be reacted with (thiophen-3-yl)methanamine. For example, using propionyl chloride would yield N-(thiophen-3-ylmethyl)propionamide, while using benzoyl chloride would result in N-(thiophen-3-ylmethyl)benzamide. This approach allows for a wide range of modifications to the acyl portion of the molecule, thereby influencing its steric and electronic properties. researchgate.net

| Entry | Amine Precursor | Acylating Agent | Product |

| 1 | (thiophen-3-yl)methanamine | Propionyl chloride | N-(thiophen-3-ylmethyl)propionamide |

| 2 | (thiophen-3-yl)methanamine | Butyryl chloride | N-(thiophen-3-ylmethyl)butyramide |

| 3 | (thiophen-3-yl)methanamine | Phenylacetyl chloride | N-(thiophen-3-ylmethyl)-2-phenylacetamide |

Chemical Reactivity and Mechanistic Pathways of N Thiophen 3 Ylmethyl Acetamide Derivatives

Reactions Involving the Thiophene (B33073) Ring System

The thiophene ring in N-(thiophen-3-ylmethyl)acetamide is an electron-rich aromatic system, making it susceptible to various transformations, particularly electrophilic attack and oxidation at the sulfur atom.

The thiophene ring readily undergoes electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comyoutube.com The rate and regioselectivity of this substitution are influenced by the existing substituent, in this case, the -CH₂NHC(O)CH₃ group at the 3-position. This group is generally considered to be weakly activating and directs incoming electrophiles primarily to the C2 and C5 positions of the thiophene ring, which are the most nucleophilic sites. Common electrophilic substitution reactions include halogenation and nitration. masterorganicchemistry.com

| Reaction Type | Typical Reagents | Potential Products |

| Bromination | Bromine (Br₂) | N-((2-bromothiophen-3-yl)methyl)acetamide and/or N-((5-bromothiophen-3-yl)methyl)acetamide |

| Nitration | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | N-((2-nitrothiophen-3-yl)methyl)acetamide and/or N-((5-nitrothiophen-3-yl)methyl)acetamide |

| Friedel-Crafts Acylation | Acyl chloride (e.g., CH₃COCl), Lewis acid (e.g., AlCl₃) | N-((2-acetylthiophen-3-yl)methyl)acetamide and/or N-((5-acetylthiophen-3-yl)methyl)acetamide |

The sulfur atom in the thiophene ring is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this compound can be oxidized to the corresponding sulfoxide (B87167) or sulfone. These reactions alter the electronic properties and steric profile of the thiophene ring.

| Oxidation Level | Typical Reagents | Product Formed |

| Sulfoxide formation | Mild oxidizing agents (e.g., hydrogen peroxide) | This compound S-oxide |

| Sulfone formation | Strong oxidizing agents (e.g., potassium permanganate) | This compound S,S-dioxide |

Transformations at the Amide Functional Group

The amide linkage in this compound is a key site for chemical transformations, most notably through nucleophilic acyl substitution reactions like hydrolysis. patsnap.com

Amide hydrolysis involves the cleavage of the amide bond (C-N) by reaction with water. patsnap.com This transformation can be catalyzed by either acid or base. patsnap.comlibretexts.org

Acid-Catalyzed Hydrolysis : When heated with an aqueous acid (e.g., HCl), the amide undergoes hydrolysis. libretexts.org The carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. patsnap.com The final products are thiophen-3-ylmethylamine (as its ammonium (B1175870) salt) and acetic acid. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : Heating the amide with an aqueous base (e.g., NaOH) also results in hydrolysis. libretexts.org A hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step. patsnap.commasterorganicchemistry.com This process yields thiophen-3-ylmethylamine and an acetate (B1210297) salt (e.g., sodium acetate). libretexts.org

| Condition | Reagents | Products |

| Acidic | H₂O, H⁺ (e.g., HCl), heat | Thiophen-3-ylmethylammonium salt, Acetic acid |

| Basic | H₂O, OH⁻ (e.g., NaOH), heat | Thiophen-3-ylmethylamine, Acetate salt |

The chemistry of the amide group is dominated by nucleophilic acyl substitution. libretexts.org This reaction class involves a nucleophile attacking the electrophilic carbonyl carbon, leading to a substitution of the leaving group. masterorganicchemistry.com While hydrolysis is the most common example, other nucleophiles can also react. A significant transformation is the reduction of the amide to an amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide group. In this reaction, a hydride ion (H⁻) acts as the nucleophile, ultimately replacing the carbonyl oxygen with two hydrogen atoms to yield an amine. libretexts.org

| Reaction Type | Reagents | Product |

| Reduction | 1. Lithium aluminum hydride (LiAlH₄) 2. H₂O (workup) | N-ethyl-N-(thiophen-3-ylmethyl)amine |

Mechanistic Investigations of Key Transformations in this compound Chemistry

Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes.

Electrophilic Aromatic Substitution : The mechanism proceeds via a two-step addition-elimination pathway. First, the π-electron system of the thiophene ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second step, a base (often the conjugate base of the acid catalyst) abstracts a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.comyoutube.com

Nucleophilic Acyl Substitution (Amide Hydrolysis) : This reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack : Under basic conditions, a hydroxide ion attacks the carbonyl carbon. Under acidic conditions, a water molecule attacks the protonated carbonyl carbon. patsnap.com This forms a tetrahedral intermediate. masterorganicchemistry.comnih.gov

Elimination : The tetrahedral intermediate collapses. The carbon-oxygen double bond is reformed, and the C-N bond is cleaved, expelling the leaving group. Under basic conditions, this is an amino group which is immediately protonated by the solvent. Under acidic conditions, the leaving group is an amine. nih.gov

Advanced Spectroscopic and Structural Characterization of N Thiophen 3 Ylmethyl Acetamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it allows for the determination of the carbon-hydrogen framework.

¹H NMR Spectral Analysis for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number, type, and connectivity of hydrogen atoms within a molecule. For N-(thiophen-3-ylmethyl)acetamide analogues, the ¹H NMR spectrum reveals characteristic signals for the thiophene (B33073) ring, the methylene (B1212753) bridge, the amide proton, and the acetyl group.

In a representative analogue, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the protons of the thiophene rings appear in the aromatic region, typically between δ 6.80 and 7.50 ppm. Specifically, the signals for the thiophene ring protons were observed in the region of δ = 7.06–7.33 ppm as a multiplet, with one proton appearing as a doublet at 7.33 ppm and two other interacting protons showing as doublets at 6.98 and 6.89 ppm. nih.govacs.org

Key proton signals for thiophene-acetamide analogues include:

Amide Proton (NH): A singlet corresponding to the amide proton is typically observed downfield. In the case of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, this signal appears at δ 9.32 ppm. nih.govresearchgate.net

Methylene Protons (-CH₂-): The protons of the methylene group linking the thiophene ring and the amide nitrogen typically appear as a singlet. For the aforementioned analogue, this signal is found at δ 4.10 ppm. nih.govresearchgate.net In another analogue, N-(thiophen-2-ylmethyl)acetamide, the methylene protons adjacent to the amide nitrogen (CH₂NH) are observed at δ 3.90 ppm.

Acetyl Protons (-CH₃): A sharp singlet for the methyl protons of the acetamide (B32628) group is expected in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Data for an N-(thiophen-ylmethyl)acetamide Analogue Data for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide nih.govacs.org

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

| Amide (NH) | 9.32 | Singlet (s) |

| Thiophene Ring | 7.06 - 7.33 | Multiplet (m) |

| Thiophene Ring | 6.98, 6.89 | Doublet (d) |

| Methylene (-CH₂-) | 4.10 | Singlet (s) |

¹³C NMR Spectral Analysis for Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon backbone of a molecule. Each unique carbon atom in the structure gives a distinct signal.

For this compound analogues, the key ¹³C NMR signals are:

Carbonyl Carbon (C=O): The amide carbonyl carbon is one of the most downfield signals, typically appearing around δ 170 ppm due to its deshielded environment. For instance, various N-methylacetamides show this peak in the range of δ 170.0-170.9 ppm. rsc.org

Thiophene Carbons: The carbon atoms of the thiophene ring resonate in the aromatic region, generally between δ 120 and 150 ppm. In the analogue N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the thiophene carbons appear from δ 128.02 to 149.6 ppm. acs.org

Methylene Carbon (-CH₂-): The carbon of the methylene bridge gives a signal in the aliphatic region.

Methyl Carbon (-CH₃): The acetyl methyl carbon appears as an upfield signal, typically around δ 22-23 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound Analogues

| Carbon Group | Expected Chemical Shift (δ, ppm) | Reference Example |

| Carbonyl (C=O) | 165 - 175 | N-methylacetamides (~170 ppm) rsc.org |

| Thiophene Ring | 120 - 150 | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (128-150 ppm) acs.org |

| Methylene (-CH₂-) | 35 - 50 | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (~37 ppm, estimated) |

| Methyl (-CH₃) | 20 - 25 | N-methylacetamides (~22.5 ppm) rsc.org |

Advanced NMR Techniques for Comprehensive Structural Confirmation

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous structural assignment.

COSY experiments establish correlations between coupled protons, helping to map out the proton-proton networks within the thiophene ring and the amide side chain.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound analogues, the IR spectrum provides clear evidence for the amide and thiophene groups.

In the spectrum of a related thiophene amide, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, characteristic absorption bands confirm its structure. nih.gov Key vibrational frequencies include:

N-H Stretching: A prominent band corresponding to the N-H stretch of the secondary amide appears around 3260-3300 cm⁻¹.

C=O Stretching (Amide I): A strong, sharp absorption for the amide carbonyl group (Amide I band) is observed in the region of 1630-1690 cm⁻¹. For the analogue, this appears at 1688 cm⁻¹. nih.gov

N-H Bending (Amide II): The N-H bend coupled with C-N stretching (Amide II band) is found around 1530-1570 cm⁻¹.

C-H Stretching: Aromatic C-H stretching from the thiophene ring is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups appears just below 3000 cm⁻¹.

C=C Stretching: Thiophene ring C=C stretching vibrations typically occur in the 1400-1500 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for Thiophene-Acetamide Analogues

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Reference Example |

| Amide N-H | Stretching | 3260 - 3300 | ~3262 cm⁻¹ nih.gov |

| Amide C=O | Stretching (Amide I) | 1630 - 1690 | 1688 cm⁻¹ nih.gov |

| Amide N-H / C-N | Bending / Stretching (Amide II) | 1530 - 1570 | ~1433 cm⁻¹ (with C-N stretch) nih.gov |

| Aromatic C-H | Stretching | > 3000 | - |

| Aliphatic C-H | Stretching | < 3000 | - |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. Electron ionization (EI-MS) also reveals characteristic fragmentation patterns that aid in structural elucidation.

For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight (155.05 g/mol ). The fragmentation pattern is critical for confirming the structure. Key fragmentation pathways for related amide structures often involve cleavage at the bonds adjacent to the carbonyl group and the thiophene ring. rsc.org

Expected fragmentation for this compound would include:

Loss of the acetyl group: Cleavage of the N-C(O) bond could lead to a fragment corresponding to the [M - 43]⁺ ion (thiophen-3-ylmethylamine cation).

Cleavage of the thiophene-methylene bond: Benzylic-type cleavage is common. This would lead to the formation of a stable thienylmethyl cation (m/z 97), a characteristic fragment for this class of compounds.

McLafferty Rearrangement: If applicable, this rearrangement could lead to the formation of a neutral acetamide molecule and a radical cation corresponding to the thiophene moiety.

Loss of ketene (B1206846): Cleavage can result in the loss of a neutral ketene molecule (CH₂=C=O) to give the [M - 42]⁺ ion.

Mass spectra of thiophene sulfonyl derivatives have shown that while all exhibit pronounced molecular ions, isomeric compounds with substituents at the 2- or 3-position often cannot be differentiated by mass spectrometry alone. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

For example, the crystal structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was determined to be in the monoclinic space group P2₁/c. nih.gov Key findings from this and other thiophene derivative structures include:

Molecular Conformation: The molecule is non-planar. The dihedral angle between the two thiophene rings in the analogue was found to be 74.27(10)°. nih.gov Such twisting is common in linked aromatic systems.

Hydrogen Bonding: Intermolecular hydrogen bonds are crucial in stabilizing the crystal packing. In the analogue, N-H···N and C-H···N hydrogen bonds link the molecules, forming specific ring motifs like R₂²(12) and R₂¹(6). nih.gov These interactions are expected to be a dominant feature in the crystal structure of this compound as well.

Disorder: Thiophene-3-carbonyl derivatives are known to sometimes exhibit ring flip disorder in their crystal structures. researchgate.net

Table 4: Crystallographic Data for the Analogue N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Z (Molecules per unit cell) | 4 |

| Key Intermolecular Interactions | N-H···N and C-H···N Hydrogen Bonds |

| Dihedral Angle (Thiophene-Thiophene) | 74.27(10)° |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound analogues is predominantly stabilized by a network of hydrogen bonds, with contributions from other non-covalent interactions such as π-π stacking. These interactions lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures.

In the crystalline structure of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-(thiophen-3-yl)acetamide, which contains two independent molecules (A and B) in the asymmetric unit, hydrogen bonding is the governing feature of the crystal packing. nih.gov The two molecules are linked by an N—H⋯O hydrogen bond. These molecules further form chains along the a-axis direction through alternating N1—H1⋯O11 and N11—H11⋯O1 hydrogen bonds. nih.gov The interaction between adjacent chains via N—H⋯O hydrogen bonds results in the formation of two distinct ring structures, each comprising four molecules. nih.gov

Similarly, in 4-amino-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione, N—H⋯S and N—H⋯N hydrogen bonds are crucial in defining the crystal packing. nih.govresearchgate.net The molecules form inversion dimers through N—H⋯S interactions, characterized by R²₂(8) and R²₂(10) graph-set motifs. nih.govresearchgate.net These dimers are then linked into chains running along the researchgate.net direction by weaker N—H⋯N interactions. nih.govresearchgate.net

The following table summarizes the key hydrogen bond interactions observed in an analogue of this compound.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-(thiophen-3-yl)acetamide | ||||

| N1—H1···O11 | 0.86 | 2.05 | 2.909(3) | 175 |

| N11—H11···O1 | 0.86 | 2.03 | 2.881(3) | 170 |

| N11—H11···O2 | 0.86 | 2.57 | 3.181(3) | 129 |

| 4-amino-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione | ||||

| N1—H1A···S2ⁱ | 0.88 | 2.96 | 3.823(2) | 168 |

| N1—H1B···N2ⁱⁱ | 0.88 | 2.41 | 3.257(3) | 162 |

| N4—H4···S2ⁱⁱⁱ | 0.86 | 2.58 | 3.424(2) | 167 |

| N4—H4···N3ⁱⁱⁱ | 0.86 | 2.87 | 3.498(3) | 132 |

Conformational Analysis in the Solid State

The conformation of this compound analogues in the solid state is a critical aspect of their structural chemistry, revealing the spatial arrangement of the thiophene ring relative to the acetamide moiety and any other substituents.

In the case of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-(thiophen-3-yl)acetamide, the two independent molecules in the asymmetric unit exhibit similar conformations. nih.gov A notable feature is the near-perpendicular orientation of the amide group and the 1,3-thiazolidine ring. nih.gov For one molecule, the dihedral angle between the plane of the amide group and the best plane through the 1,3-thiazolidine ring is 76.32(8)°, while for the other, it is 83.88(6)°. nih.gov The thiophene rings in both molecules display orientational disorder. nih.gov The five-membered rings (thiophene and thiazolidine) are themselves twisted with respect to each other, with dihedral angles of 79.7(2)° and 66.8(2)° for the two molecules. nih.gov

For 4-amino-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione, the molecule adopts a V-shaped conformation. This is a result of the sp³ hybridization of the methylene linker (C5), which connects the thiophene and 1,2,4-triazole (B32235) rings. nih.gov The planes of these two five-membered rings are significantly twisted relative to each other, with a dihedral angle of 75.02(17)° for the major disorder component of the thiophene ring. nih.gov The thiophene ring in this structure also exhibits rotational disorder over two positions. nih.govresearchgate.net

The conformational flexibility, particularly the rotation around the methylene linker and the potential for disorder in the thiophene ring, are key characteristics of these molecules in the solid state.

The table below presents key dihedral angles for analogues of this compound, illustrating their solid-state conformations.

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) |

| N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-(thiophen-3-yl)acetamide (Molecule A) | Thiophene | 1,3-Thiazolidine | 79.7(2) |

| N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-(thiophen-3-yl)acetamide (Molecule B) | Thiophene | 1,3-Thiazolidine | 66.8(2) |

| 4-amino-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione | Thiophene (major component) | 1,2,4-Triazole | 75.02(17) |

Theoretical and Computational Chemistry Studies on N Thiophen 3 Ylmethyl Acetamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical properties. For N-substituted acetamides, including those with a thiophene (B33073) ring, the rotation around the amide C-N bond leads to the existence of E (cis) and Z (trans) conformers. researchgate.net

Computational studies, often employing DFT methods, are used to determine the preferred conformations of these molecules in different environments, such as in solution or in the solid state. researchgate.netnih.gov For instance, NMR spectroscopy combined with quantum chemical calculations can elucidate the hindered cis-trans rotational equilibrium in solution. scielo.br In the case of N-aromatic acetamides bearing a thiophene group, conformational preferences are influenced by the π-electron densities of the aromatic moieties and the spatial relationship between the carbonyl oxygen and the aromatic ring. researchgate.netnih.gov

For related N-thienylacetamides, it has been shown that the Z-conformers can be stabilized by intramolecular S···O=C interactions between the amide carbonyl and the thiophene sulfur atom. researchgate.netnih.gov The stability of different conformers can be quantified by calculating their relative energies. For example, in N-aryl-N-(2-thienyl)acetamides and N-methyl-N-(2-thienyl)acetamide, the stabilization energy from the S···O=C interaction was estimated to be approximately 0.74 and 0.93 kcal/mol, respectively. researchgate.netnih.gov

Table 1: Calculated Conformational Data for Related Thiophene Amides

| Compound | Major Conformer in Solution | Stabilization Interaction | Estimated Stabilization Energy (kcal/mol) |

| N-aryl-N-(2-thienyl)acetamides | Z-conformer | 1,5-type intramolecular S···O=C | ~0.74 researchgate.netnih.gov |

| N-methyl-N-(2-thienyl)acetamide | Z-conformer | 1,5-type intramolecular S···O=C | ~0.93 researchgate.netnih.gov |

| N-methyl-N-(3-thienyl)amide | E-form (cis) | - | - |

This table is generated based on available data for structurally related compounds and is for illustrative purposes.

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. nih.govnih.gov

For thiophene-containing compounds, DFT calculations can determine these frontier molecular orbital energies. semanticscholar.orgresearchgate.net For example, in a study of thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps were found to be in the range of 3.44–4.65 eV, indicating stable compounds. semanticscholar.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule and are useful for predicting sites of electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.govresearchgate.net For amide-containing molecules, the region around the carbonyl oxygen typically shows a negative electrostatic potential. researchgate.net

Table 2: Calculated Electronic Properties of a Related Thiophene Derivative

| Property | Value |

| HOMO Energy | -6.2967 eV |

| LUMO Energy | -1.8096 eV |

| HOMO-LUMO Energy Gap | 4.4871 eV |

This data is for a related triazine derivative and serves as an example of typical computational outputs.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.gov By calculating the energies of electronic transitions, TD-DFT can help in the interpretation of experimental spectra and provide insights into the electronic structure of the excited states. nih.gov

For thiophene derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. researchgate.net The predicted spectra can then be compared with experimental data to validate the computational model and aid in the structural characterization of the compound. nih.gov

Topological Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify the specific atoms involved in intermolecular contacts and the nature of these interactions, such as hydrogen bonds and π-π stacking. researchgate.netnih.gov

Table 3: Hirshfeld Surface Contact Contributions for a Related Thiophene Amide

| Contact Type | Contribution (%) |

| H···H | 21 |

| C···H | 20 |

| S···H | 19 |

| N···H | 14 |

| O···H | 12 |

Data from a study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. nih.govacs.org

Reaction Mechanism Probing through Computational Approaches

Computational chemistry provides valuable tools for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and identify the most likely pathway. nih.gov

Computational Contributions to Structure-Activity Relationship (SAR) and Ligand Design Principles

Computational methods play a significant role in modern drug discovery and materials science by contributing to the understanding of structure-activity relationships (SAR). researchgate.net By building computational models of a molecule's interaction with a biological target or its intrinsic properties, researchers can predict the activity of new derivatives and guide the design of improved compounds.

For molecules like N-(thiophen-3-ylmethyl)acetamide, which may have biological activity, computational techniques such as molecular docking can be used to predict how the molecule might bind to a protein's active site. researchgate.net These studies can provide insights into the key interactions that stabilize the ligand-protein complex and inform the design of analogues with enhanced potency or selectivity. researchgate.net Furthermore, the electronic and conformational properties calculated using DFT can be used as descriptors in quantitative structure-activity relationship (QSAR) models to correlate molecular structure with observed activity.

Broader Chemical Utility and Strategic Applications of N Thiophen 3 Ylmethyl Acetamide As a Molecular Scaffold

Utilization as a Building Block in Heterocyclic Compound Synthesis

The structure of N-(thiophen-3-ylmethyl)acetamide is pre-disposed to serve as a foundational unit for the synthesis of fused heterocyclic systems. The core of this utility lies in the β-thienylethylamine substructure, which is an analogue of the β-arylethylamines widely used in classical cyclization reactions.

Key reactions where this scaffold is pivotal include:

Bischler-Napieralski Reaction : This reaction typically involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.org In the case of this compound, the thiophene (B33073) ring acts as the electron-rich aromatic component. Treatment with POCl₃ would activate the amide carbonyl, followed by an intramolecular electrophilic aromatic substitution onto the thiophene ring. The most likely position for cyclization is the C2 position of the thiophene ring, which is highly activated, leading to the formation of a thieno[3,2-c]dihydropyridine derivative. This class of compounds, thieno[3,2-c]pyridines, are known pharmacophores with potential applications in antipsychotic drug discovery. nih.gov The reaction is a powerful method for generating complex polycyclic scaffolds in a single step. nih.gov

Pictet-Spengler Reaction : A related and fundamental reaction, the Pictet-Spengler reaction, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnumberanalytics.com While this compound itself is already acylated, its precursor, thiophen-3-ylmethanamine, is an ideal substrate. Condensation with an aldehyde would form an imine, which, under acidic conditions, generates a highly electrophilic N-acyliminium ion that cyclizes onto the thiophene ring. wikipedia.org This pathway provides access to tetrahydrothieno[3,2-c]pyridines, another important class of heterocyclic compounds. nih.govgoogle.com The reaction is renowned for its utility in the total synthesis of alkaloids and related biologically active molecules. mdpi.com

The following table summarizes the potential heterocyclic systems accessible from the this compound scaffold or its immediate precursor.

| Starting Material | Reaction | Key Reagents | Product Class |

| This compound | Bischler-Napieralski | POCl₃, P₂O₅ | Thieno[3,2-c]dihydropyridine |

| Thiophen-3-ylmethanamine | Pictet-Spengler | Aldehyde, Acid (e.g., HCl, TFA) | Tetrahydrothieno[3,2-c]pyridine |

Role in the Construction of Complex Molecular Architectures

The this compound scaffold is not limited to forming fused rings; it is also a valuable component for assembling larger, more complex molecular architectures through its inherent modularity. This modularity arises from the distinct reactive sites within the molecule, which can be addressed sequentially or in one-pot multicomponent reactions (MCRs).

MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov The amine precursor to this compound, thiophen-3-ylmethanamine, is an excellent candidate for isocyanide-based MCRs like the Ugi or Passerini reactions.

Ugi Four-Component Reaction (U-4CR) : In a U-4CR, an amine, a carboxylic acid, an aldehyde (or ketone), and an isocyanide react to form a di-peptide-like structure. By using thiophen-3-ylmethanamine as the amine component, the this compound core can be readily incorporated into a much larger and functionally diverse molecule in a single, highly atom-economical step. Recent advances have highlighted MCRs as a powerful tool for generating libraries of complex molecules for drug discovery and for the synthesis of active pharmaceutical ingredients. nih.govrug.nl The development of novel MCRs, including sustainable three-component reactions involving isocyanides, alkyl halides, and water, further expands the possibilities for creating complex amides. catrin.com

The Gewald reaction, another important MCR, allows for the synthesis of polysubstituted 2-aminothiophenes from a ketone, an active methylene (B1212753) nitrile, and elemental sulfur. lookchem.com While not directly employing the this compound scaffold, it exemplifies the power of MCRs in constructing thiophene-based systems, which can then be further elaborated. researchgate.net The strategic application of MCRs allows for the rapid generation of molecular complexity, which is crucial in modern medicinal chemistry. researchgate.net

Advanced Organic Synthesis Methodologies Leveraging the this compound Core Structure

The this compound core is an ideal platform for applying modern synthetic methodologies that allow for precise and efficient molecular editing. These advanced techniques can functionalize the scaffold in ways not achievable through classical methods.

C-H Functionalization : Direct C-H activation is a powerful strategy that avoids the need for pre-functionalized starting materials. The thiophene ring in this compound possesses several C-H bonds that can be selectively targeted. The C2 and C5 positions are the most electron-rich and are typically the most reactive towards electrophilic substitution. Modern transition-metal catalysis (e.g., using rhodium, palladium, or iridium) can override this inherent reactivity to achieve functionalization at less reactive positions like C4. acs.org For example, rhodium-catalyzed C3-selective alkenylation has been demonstrated on thiophene-2-carboxylic acids, showcasing the ability to target specific C-H bonds. acs.org Palladium-catalyzed 1,4-migration has also been used to functionalize the β-position (C3) of thiophenes. rsc.org The amide group itself can act as a directing group, guiding a metal catalyst to a specific C-H bond to ensure high regioselectivity. The development of direct C(sp³)–H cross-coupling methods further expands the possibilities for functionalizing the methylene bridge. nih.govrsc.org

Catalytic Cross-Coupling : The this compound scaffold can be readily modified using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi). youtube.com To do this, a halogen atom (e.g., bromine or iodine) can be introduced onto the thiophene ring, typically at the C2 or C5 position, via electrophilic halogenation. This halogenated derivative then becomes a versatile handle for introducing a wide variety of substituents (aryl, alkyl, etc.) through palladium-catalyzed coupling reactions. nih.gov This approach allows for the systematic modification of the scaffold to explore structure-activity relationships. Modern methods even allow for the direct deoxygenative cross-coupling of alcohols, highlighting the ever-expanding toolkit available for modifying such scaffolds. princeton.edu

The table below illustrates some advanced methodologies applicable to the scaffold.

| Methodology | Target Site | Potential Reaction | Purpose |

| C-H Activation | Thiophene Ring (C2, C4, C5) | Arylation, Alkenylation, Alkylation | Introduce new substituents without pre-functionalization. acs.org |

| Cross-Coupling | Halogenated Thiophene Ring | Suzuki, Stille, Buchwald-Hartwig | Attach diverse molecular fragments to a pre-functionalized scaffold. youtube.com |

| Reductive Functionalization | Amide Group | Alkylation, Alkynylation | Modify the amide portion to create α-functionalized amines. nih.gov |

Structure-Based Design of Chemical Probes and Ligands (General Chemical/Biophysical Interest)

A molecular scaffold is a core structure upon which diverse functional groups can be systematically placed to create a library of related compounds. mdpi.com this compound is an excellent example of such a scaffold, possessing features that make it highly suitable for the design of chemical probes and bioactive ligands.

Privileged Scaffold : The thiophene ring is considered a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in many known drugs and biologically active compounds. It can act as a bioisostere for a phenyl ring, often improving metabolic stability or binding affinity.

Vectorial Diversity : The scaffold has multiple points for diversification. The thiophene ring can be substituted at the 2, 4, and 5 positions. The acetyl group on the amide can be replaced with other acyl groups, and the amide nitrogen itself can be further substituted. This allows for the creation of a three-dimensional library of compounds around a central core.

Key Interaction Moieties : The amide group provides a crucial hydrogen bond donor (N-H) and acceptor (C=O), which are critical for binding to biological targets like enzymes and receptors. The sulfur atom in the thiophene ring can also participate in non-covalent interactions.

In structure-based design, researchers use structural information about a biological target (e.g., from X-ray crystallography) to design molecules that will bind to it with high affinity and selectivity. nih.gov The this compound scaffold provides a synthetically tractable starting point. A library of derivatives can be synthesized, for example, by varying substituents on the thiophene ring through cross-coupling reactions. These derivatives can then be screened for binding to a target of interest. This "scaffold-hopping" approach, where a known core is replaced with a new one like a thiophene-amide, can lead to compounds with improved properties. nih.gov The goal is to develop potent and selective chemical probes that can be used to study biological processes or act as starting points for drug discovery. rsc.org

Future Perspectives in N Thiophen 3 Ylmethyl Acetamide Research

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The development of new and improved methods for synthesizing N-(thiophen-3-ylmethyl)acetamide and its derivatives is a primary focus for future research. While established methods exist, the pursuit of greater efficiency, higher yields, and enhanced selectivity remains a critical goal. Researchers are expected to investigate innovative catalytic systems, including transition metal catalysts and organocatalysts, to streamline the amidation process. The use of flow chemistry and microwave-assisted synthesis will also likely be explored to shorten reaction times and improve scalability.

Furthermore, a significant area of interest lies in the development of more atom-economical synthetic routes. This involves designing pathways that minimize the formation of byproducts and maximize the incorporation of starting materials into the final product. Such advancements would not only make the synthesis more cost-effective but also more environmentally friendly.

In-depth Mechanistic Studies of Under-explored Reactions and Transformations

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and harnessing its full synthetic potential. While the fundamental amide bond formation is well-understood, the subtleties of its participation in more complex transformations warrant further investigation. Future studies will likely employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational modeling to elucidate reaction pathways.

A particular area of focus will be the exploration of under-explored reactions where the thiophene (B33073) ring and the acetamide (B32628) group can participate in tandem. This could lead to the discovery of novel cyclization reactions, rearrangements, and functional group interconversions. For instance, the chlorination of amides is a reaction of significant biochemical and environmental importance, and understanding the mechanism of such reactions for this compound could provide valuable insights. researchgate.net Quantum chemical studies on similar amide-containing pharmaceuticals have suggested that the formation of an iminol intermediate is a key step in the N-chlorination process. researchgate.net

Development of Advanced Computational Models for Predictive Chemical Behavior and Reactivity

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules. In the context of this compound, the development of advanced computational models will be instrumental in guiding future research. Density Functional Theory (DFT) and other high-level quantum chemical methods can be employed to calculate various molecular properties, including electronic structure, vibrational frequencies, and reaction energetics. nih.gov

These models can be used to predict the most likely sites of reaction, the stability of intermediates, and the height of activation barriers for different reaction pathways. This predictive capability can significantly accelerate the discovery of new reactions and optimize existing synthetic procedures. For example, computational studies on related acetamide derivatives have been used to understand their antibacterial activity by exploring key active sites and binding mode interactions. researchgate.net

Integration of this compound Scaffolds in Novel Chemical Methodologies and Transformations

The unique structural features of this compound, combining an aromatic thiophene ring with a flexible acetamide side chain, make it an attractive scaffold for the development of new chemical methodologies. Researchers are expected to explore the use of this compound and its derivatives as ligands for catalysis, as building blocks in the synthesis of complex molecules, and as functional components in materials science.

The thiophene moiety can be readily functionalized, allowing for the introduction of various substituents that can tune the electronic and steric properties of the molecule. This versatility makes this compound a valuable platform for creating libraries of compounds for high-throughput screening in drug discovery and materials science. The integration of this scaffold into novel chemical transformations could lead to the development of new synthetic strategies for accessing a wide range of valuable chemical entities. For example, similar acetamide scaffolds have been incorporated into 1,2,3-triazolyl-acetamide derivatives with potent antibacterial activity. researchgate.net

Q & A

Q. What are the recommended synthetic routes for preparing N-(thiophen-3-ylmethyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be achieved via nucleophilic substitution or condensation reactions. A validated approach involves reacting thiophen-3-ylmethanamine with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions . For optimization, solvent polarity and temperature are critical: polar aprotic solvents (e.g., DCM) at low temperatures (273 K) minimize side reactions, as demonstrated in analogous acetamide syntheses . Monitoring reaction progress via TLC or LC-MS ensures purity, and recrystallization from methanol/acetone mixtures (1:1) yields high-quality crystals for structural validation .

Q. How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer: Structural characterization requires a combination of techniques:

- NMR Spectroscopy : H and C NMR identify key functional groups (e.g., acetamide NH at δ ~8 ppm, thiophene protons at δ ~6–7 ppm) and verify regiochemistry .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing crystal packing) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity and binding modes of this compound derivatives?

Methodological Answer: Advanced computational workflows include:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .

- Molecular Docking : Screen derivatives against target proteins (e.g., Galectin-3) using software like AutoDock Vina. Validate predictions with experimental techniques such as STD NMR to map binding epitopes .

- MD Simulations : Analyze ligand-protein dynamics (e.g., RMSD, binding free energy) over nanosecond timescales to refine binding hypotheses .

Q. How do substituents on the thiophene ring influence the reactivity and pharmacological properties of this compound?

Methodological Answer: Substituent effects can be systematically studied via:

- SAR (Structure-Activity Relationship) Studies : Introduce electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups at the 2-/5-positions of the thiophene ring. Assess changes in bioactivity (e.g., cytotoxicity via MTT assays ) and solubility (logP measurements).

- Variable-Temperature NMR : Probe conformational flexibility and energy barriers between rotamers in solution .

- Crystallographic Analysis : Compare packing motifs (e.g., π-π stacking, hydrogen bonding) to correlate steric/electronic effects with solid-state behavior .

Q. How can researchers validate the purity and stability of this compound under storage conditions?

Methodological Answer:

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Solvent Screening : Test mixtures (e.g., methanol/acetone, DCM/hexane) to identify optimal crystallization conditions .

- Seeding : Introduce microcrystals from analogous compounds (e.g., N-(thiazol-2-yl)acetamide) to nucleate growth .

- Additive Screening : Use ionic liquids or surfactants to modulate crystal habit and reduce polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.